Sulfosate-d9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H16NO5PS |

|---|---|

Molecular Weight |

254.29 g/mol |

IUPAC Name |

2-(phosphonomethylamino)acetate;tris(trideuteriomethyl)sulfanium |

InChI |

InChI=1S/C3H8NO5P.C3H9S/c5-3(6)1-4-2-10(7,8)9;1-4(2)3/h4H,1-2H2,(H,5,6)(H2,7,8,9);1-3H3/q;+1/p-1/i;1D3,2D3,3D3 |

InChI Key |

RUCAXVJJQQJZGU-JBHFNCTASA-M |

Isomeric SMILES |

[2H]C([2H])([2H])[S+](C([2H])([2H])[2H])C([2H])([2H])[2H].C(C(=O)[O-])NCP(=O)(O)O |

Canonical SMILES |

C[S+](C)C.C(C(=O)[O-])NCP(=O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

What is Sulfosate-d9 and its chemical structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

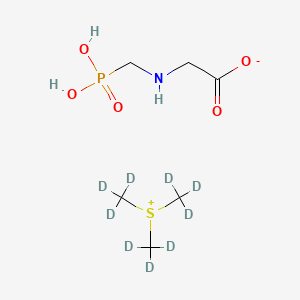

Sulfosate-d9 is the deuterated analogue of Sulfosate, a broad-spectrum, non-selective systemic herbicide. The "-d9" designation indicates that the nine hydrogen atoms on the three methyl groups of the trimethylsulfonium cation have been replaced by deuterium. This isotopic labeling makes this compound a valuable tool in environmental fate studies, metabolic research, and as an internal standard for the quantitative analysis of Sulfosate.

Sulfosate itself is the trimethylsulfonium salt of glyphosate. Glyphosate, the active anion, acts by inhibiting the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme in plants, which is crucial for the synthesis of aromatic amino acids. The trimethylsulfonium cation is believed to enhance the uptake of glyphosate into plant tissues.

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental contexts of this compound.

Chemical Structure and Properties

This compound is an ionic compound composed of a glyphosate anion and a trimethylsulfonium-d9 cation.

Chemical Structure of this compound

Caption: Ionic structure of this compound, showing the glyphosate anion and the trimethylsulfonium-d9 cation.

Quantitative Chemical Data

| Property | Value | Source |

| Synonyms | tris(methyl-d3)sulfonium, (phosphonomethyl)glycinate (1:1) | N/A |

| Molecular Formula | C₃H₇NO₅P·C₃D₉S | N/A |

| Molecular Weight | 254.29 g/mol | N/A |

| CAS Number | 81591-81-3 (for non-labeled Sulfosate) | N/A |

| Appearance | White to off-white semi-solid | N/A |

Experimental Protocols

Synthesis of Sulfosate

Conceptual Synthesis Workflow:

Caption: A logical workflow for the synthesis of this compound.

Methodology:

-

Synthesis of Trimethylsulfonium-d9 Iodide: The synthesis would likely involve the reaction of dimethyl sulfide-d6 with iodomethane-d3. This is a standard method for preparing sulfonium salts. The use of deuterated starting materials ensures the final product is the d9 isotopologue.

-

Formation of Trimethylsulfonium-d9 Hydroxide: The resulting trimethylsulfonium-d9 iodide would then be converted to trimethylsulfonium-d9 hydroxide. This can be achieved through various methods, such as ion-exchange chromatography or reaction with a silver oxide or a strong hydroxide resin.

-

Neutralization Reaction: Finally, an aqueous solution of trimethylsulfonium-d9 hydroxide would be reacted with glyphosate acid in a neutralization reaction. The reaction would be carefully monitored to control the pH and temperature to ensure the complete formation of the this compound salt.

Analytical Methodologies

The quantitative analysis of Sulfosate and its deuterated analogue in various matrices is typically performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation.

General LC-MS/MS Protocol for Sulfosate Analysis:

-

Sample Preparation:

-

Extraction: For soil and biological samples, an aqueous extraction is commonly employed due to the high polarity of Sulfosate. This may involve shaking or sonication in water or a buffered solution.

-

Clean-up: Solid-phase extraction (SPE) is often used to remove interfering matrix components. Anion exchange or mixed-mode cartridges can be effective.

-

Derivatization (Optional): In some methods, derivatization with a reagent like fluorenylmethyloxycarbonyl chloride (FMOC-Cl) is used to improve chromatographic retention and sensitivity. However, direct analysis is also possible with appropriate chromatographic conditions.

-

-

LC Conditions:

-

Column: A column with enhanced retention for polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column or a column specifically designed for polar pesticides, is recommended.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or ammonium acetate) and a polar organic solvent (e.g., acetonitrile or methanol) is typically used.

-

Injection Volume: Typically 5-20 µL.

-

-

MS/MS Conditions:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for the detection of the glyphosate anion.

-

MRM Transitions: Multiple reaction monitoring (MRM) is used for quantification and confirmation. For Sulfosate, precursor-to-product ion transitions for the glyphosate anion would be monitored. For this compound (used as an internal standard), the corresponding mass-shifted transitions would be used.

-

General NMR Spectroscopy Protocol for Structural Characterization:

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O).

-

¹H NMR: The proton NMR spectrum would be used to confirm the structure of the glyphosate moiety.

-

²H (Deuterium) NMR: The deuterium NMR spectrum would show a signal corresponding to the nine deuterium atoms on the trimethylsulfonium cation.

-

³¹P NMR: The phosphorus-31 NMR spectrum would show a characteristic signal for the phosphonate group in glyphosate.

-

¹³C NMR: The carbon-13 NMR spectrum would provide further confirmation of the carbon skeleton of both the glyphosate and trimethylsulfonium components.

Analytical Workflow Diagram:

Caption: A typical workflow for the analysis of this compound in various samples.

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Sulfosate-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic pathway for Sulfosate-d9, an isotopically labeled internal standard for the herbicide Sulfosate. Given the absence of a directly published synthesis for this compound, this document outlines a robust and chemically sound multi-step approach based on established synthetic methodologies for its constituent parts: the glyphosate anion and the deuterated trimethylsulfonium cation.

Sulfosate, the trimethylsulfonium salt of glyphosate, is a broad-spectrum, non-selective systemic herbicide.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate quantification in complex matrices during pharmacokinetic, metabolic, and environmental fate studies. The "d9" designation refers to the substitution of nine hydrogen atoms with deuterium on the trimethylsulfonium cation, providing a distinct mass shift for mass spectrometry-based analysis without significantly altering the chemical properties of the molecule.[3]

This guide details a plausible three-stage synthetic strategy:

-

Synthesis of the glyphosate acid backbone.

-

Synthesis of the deuterated labeling agent, trimethylsulfonium-d9 iodide.

-

Formation of the final this compound salt.

Proposed Synthetic Pathway

The overall proposed synthesis for this compound is a convergent approach. First, the glyphosate molecule is synthesized. Concurrently, the fully deuterated trimethylsulfonium iodide is prepared from commercially available deuterated precursors. Finally, the two components are combined in a salt formation reaction to yield the desired isotopically labeled product.

Experimental Protocols

Stage 1: Synthesis of N-(phosphonomethyl)glycine (Glyphosate)

The synthesis of glyphosate can be achieved via a phosphomethylation reaction of glycine, a method well-documented in chemical literature.[4][5] This one-pot reaction, a variation of the Mannich reaction, involves glycine, formaldehyde, and phosphorous acid in the presence of a strong acid.

Protocol:

-

To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add glycine (1.0 mol), phosphorous acid (1.0 mol), and 300 mL of concentrated hydrochloric acid.

-

Heat the mixture to reflux (approximately 105-110 °C) with vigorous stirring.

-

Slowly add a 37% aqueous solution of formaldehyde (1.1 mol) to the refluxing mixture over a period of 2 hours using a dropping funnel.

-

After the addition is complete, continue to reflux the reaction mixture for an additional 4 hours.

-

Cool the mixture to room temperature, and then further cool in an ice bath to 0-5 °C. The glyphosate product will precipitate as a white solid.

-

Collect the solid product by vacuum filtration and wash with two portions of cold deionized water (50 mL each), followed by a wash with cold ethanol (50 mL).

-

Dry the product under vacuum at 60 °C to a constant weight to yield N-(phosphonomethyl)glycine.

Stage 2: Synthesis of Trimethylsulfonium-d9 Iodide

The deuterated counter-ion can be synthesized by the direct alkylation of dimethyl sulfide-d6 with iodomethane-d3. Both deuterated starting materials are commercially available.

Protocol:

-

In a 100 mL round-bottom flask, combine dimethyl sulfide-d6 (1.0 eq) and iodomethane-d3 (1.05 eq).

-

Stir the mixture at room temperature under a nitrogen atmosphere for 24-48 hours. The reaction progress can be monitored by the precipitation of the solid product.

-

The resulting white precipitate, trimethylsulfonium-d9 iodide, is collected by filtration.

-

Wash the solid with cold diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum. The reaction typically proceeds in high yield.

Stage 3: Formation of this compound

The final step involves the formation of the trimethylsulfonium salt of glyphosate. This can be achieved by reacting the glyphosate acid with the trimethylsulfonium-d9 iodide, often facilitated by a base or through an ion-exchange resin to yield the final product.

Protocol:

-

Suspend the synthesized glyphosate (1.0 eq) in a minimal amount of deionized water.

-

Add a stoichiometric amount of a suitable base (e.g., sodium hydroxide or potassium hydroxide) to deprotonate the glyphosate, forming its soluble salt.

-

To this solution, add an aqueous solution of the synthesized trimethylsulfonium-d9 iodide (1.0 eq).

-

Stir the solution at room temperature for 1-2 hours.

-

The final product, this compound, can be isolated by lyophilization (freeze-drying) of the reaction mixture to yield a white solid. Purity can be assessed by NMR and mass spectrometry.

Data Presentation

The following tables summarize the key reagents and expected analytical data for the synthesis of this compound.

Table 1: Reagents for Synthesis

| Stage | Reagent | Molar Mass ( g/mol ) | Stoichiometric Eq. |

|---|---|---|---|

| 1 | Glycine | 75.07 | 1.0 |

| Phosphorous Acid | 82.00 | 1.0 | |

| Formaldehyde (37% aq.) | 30.03 | 1.1 | |

| Hydrochloric Acid (conc.) | 36.46 | Solvent/Catalyst | |

| 2 | Dimethyl Sulfide-d6 | 68.19 | 1.0 |

| Iodomethane-d3 | 144.96 | 1.05 | |

| 3 | Glyphosate | 169.07 | 1.0 |

| | Trimethylsulfonium-d9 Iodide | 213.12 | 1.0 |

Table 2: Expected Analytical Characterization Data

| Compound | Technique | Expected Result | Reference |

|---|---|---|---|

| Glyphosate | ¹H NMR (D₂O) | δ ~3.2 ppm (d, J=12 Hz, 2H, -CH₂-P), δ ~3.9 ppm (s, 2H, -N-CH₂-COOH) | |

| ³¹P NMR (D₂O) | A single resonance characteristic for phosphonates. | ||

| ESI-MS (-) | [M-H]⁻ at m/z 168.0 | ||

| Trimethylsulfonium-d9 Iodide | ¹H NMR (D₂O) | Absence of signals in the proton spectrum. | |

| ²H NMR (H₂O) | A single resonance at ~2.9 ppm. | ||

| ESI-MS (+) | Cation at m/z 86.1 ([(CD₃)₃S]⁺) | ||

| This compound | ESI-MS (-) | Anion at m/z 168.0 (Glyphosate) |

| | ESI-MS (+) | Cation at m/z 86.1 ([(CD₃)₃S]⁺) | |

Workflow Visualization

The general workflow for the preparation and quality control of a stable isotope-labeled internal standard like this compound is outlined below.

References

Physical and chemical properties of Sulfosate-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Sulfosate-d9, its analytical methodologies, and its primary application as an internal standard in quantitative analysis. This compound is the deuterated analog of Sulfosate, a non-selective systemic herbicide. The incorporation of nine deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of Sulfosate and its parent compound, glyphosate.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Sulfosate (Proxy for this compound)

| Property | Value | Source |

| IUPAC Name | 2-(phosphonomethylamino)acetate;tris(trideuteriomethyl)sulfanium | [1] |

| Molecular Formula | C₆H₇D₉NO₅PS | [2] |

| Molecular Weight | 254.29 g/mol | [1] |

| Appearance | White crystalline powder | [3][4] |

| Melting Point | 184.5 °C (decomposes) | |

| Boiling Point | 187 °C (decomposes) | |

| Density | 1.704 g/cm³ (20 °C) | |

| Vapor Pressure | 9.8 x 10⁻⁸ mm Hg (25 °C) | |

| Water Solubility | 1.01 g/100 mL (20 °C) | |

| pKa Values | <2, 2.6, 5.6, 10.6 | |

| Log P (Octanol/Water Partition Coefficient) | -2.8 | |

| Stability | Stable in air and to hydrolysis at pH 3, 6, and 9. Does not undergo photochemical degradation. |

Experimental Protocols

This compound is primarily used as an internal standard in analytical methods for the quantification of glyphosate and related compounds in various matrices, including environmental and biological samples. The following protocols are representative of the methodologies employed.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most common technique for the analysis of glyphosate and its analogs due to its high sensitivity and selectivity.

Sample Preparation (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.

-

Homogenization: Homogenize 10-15 g of the sample (e.g., fruit, vegetable, soil).

-

Extraction:

-

Place the homogenized sample into a 50 mL centrifuge tube.

-

Add an appropriate volume of a known concentration of this compound internal standard solution.

-

Add 10 mL of acetonitrile.

-

Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

-

Clean-up (Dispersive Solid-Phase Extraction - dSPE):

-

Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing a sorbent mixture (e.g., PSA, C18, GCB).

-

Vortex for 30 seconds.

-

Centrifuge at a high speed for 5 minutes.

-

-

Final Extract:

-

Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Instrumental Conditions

-

Liquid Chromatography:

-

Column: A column suitable for polar compounds, such as a mixed-mode or HILIC column.

-

Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Tandem Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI), typically in negative ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for both glyphosate and this compound need to be optimized. For this compound, the precursor ion will be 9 mass units higher than that of glyphosate.

-

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of glyphosate and this compound requires a derivatization step to increase their volatility.

Derivatization

-

Evaporation: Evaporate the sample extract to dryness under a gentle stream of nitrogen.

-

Reaction: Add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a mixture of trifluoroacetic anhydride (TFAA) and a fluoroalcohol.

-

Incubation: Heat the mixture at a specific temperature (e.g., 60-90 °C) for a defined period to ensure complete derivatization.

GC-MS Instrumental Conditions

-

Gas Chromatography:

-

Column: A mid-polarity capillary column (e.g., DB-5ms).

-

Injector: Split/splitless injector.

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: A temperature gradient to separate the derivatized analytes.

-

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI).

-

Scan Type: Selected Ion Monitoring (SIM) or MRM for tandem MS systems.

-

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used for the structural confirmation and quantification of glyphosate. For this compound, NMR would primarily be used for structural verification and to confirm the position and extent of deuterium labeling.

Sample Preparation

-

Dissolve a known amount of the sample in a deuterated solvent (e.g., D₂O).

-

Add a known amount of an internal standard for quantification (e.g., maleic acid).

NMR Acquisition

-

¹H NMR: The proton spectrum of glyphosate shows characteristic signals for the methylene groups. In this compound, the signals corresponding to the deuterated methyl groups on the sulfonium cation would be absent.

-

³¹P NMR: A single peak is expected for the phosphonate group, which can be used for quantification.

-

²H NMR: The deuterium spectrum would show a signal corresponding to the deuterated methyl groups.

Mandatory Visualizations

Caption: Workflow for the quantification of glyphosate using this compound as an internal standard by LC-MS/MS.

References

Sulfosate-d9: A Technical Guide to its Certificate of Analysis and Purity Determination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the certificate of analysis and purity determination methods for Sulfosate-d9. This compound, a deuterated analog of the active metabolite of glyphosate, is primarily utilized as an internal standard in analytical and pharmacokinetic studies. Its isotopic purity is critical for accurate quantification in mass spectrometry-based analyses.

Certificate of Analysis: Key Parameters and Specifications

A Certificate of Analysis (CoA) for this compound provides a detailed summary of its quality and purity. The following table outlines the typical tests, specifications, and analytical methods employed.

| Test Parameter | Specification | Method |

| Identity | Conforms to structure | ¹H-NMR, ¹³C-NMR, Mass Spectrometry |

| Chemical Purity (by HPLC) | ≥98.0% | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Purity | ≥99 atom % D | Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) |

| Isotopic Enrichment | Report individual isotopologue distribution (d0-d8) | High-Resolution Mass Spectrometry (HRMS) |

| Residual Solvents | Meets USP <467> or ICH Q3C limits | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Water Content | ≤1.0% | Karl Fischer Titration |

| Appearance | White to off-white solid | Visual Inspection |

Experimental Protocols

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method determines the chemical purity of this compound by separating it from any non-deuterated or other impurities. Due to the polar nature of Sulfosate, derivatization is often employed to enhance retention on reversed-phase columns.

Methodology:

-

Derivatization: A common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl). The sample is reacted with FMOC-Cl in a borate buffer to form the less polar FMOC-adduct.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

-

Flow Rate: 0.5 mL/min.

-

Detection: UV detector at a wavelength appropriate for the FMOC-adduct (e.g., 265 nm) or a mass spectrometer.

-

-

Quantification: The peak area of this compound is compared to the total area of all peaks to calculate the percentage purity.

Isotopic Purity and Enrichment Determination by High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic purity and the distribution of different deuterated species (isotopologues).[1][2][3]

Methodology:

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or water).

-

Instrumentation: An electrospray ionization (ESI) source coupled with a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Data Acquisition: Full scan mass spectra are acquired in either positive or negative ion mode, depending on the adduct formation and sensitivity.

-

Data Analysis:

-

The relative abundances of the monoisotopic peak (all deuterium atoms present) and the peaks corresponding to molecules with fewer deuterium atoms (d8, d7, etc.) are measured.

-

Isotopic purity is calculated as the percentage of the desired deuterated species relative to all isotopologues.

-

Isotopic enrichment refers to the percentage of deuterium at a specific labeled position.[4]

-

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and the positions of the deuterium labels.

Methodology:

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., D₂O).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: ¹H-NMR and ¹³C-NMR spectra are acquired. In ¹H-NMR, the absence of signals at the positions where deuterium has been incorporated confirms successful labeling.

-

Quantitative NMR (qNMR): This technique can also be used to determine isotopic purity by comparing the integral of residual proton signals to a known internal standard.[4]

Visualizations

The following diagrams illustrate the workflows for the analysis of this compound.

References

- 1. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

A Technical Guide to the Application of Commercially Available Sulfosate-d9 Standards

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available Sulfosate-d9, a crucial internal standard for the quantitative analysis of sulfosate and its parent compound, glyphosate. This document outlines the key product specifications to consider, detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and a visual representation of the analytical workflow.

The Role of this compound in Analytical Chemistry

This compound is a stable, isotopically labeled version of sulfosate, where nine hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification.[1] Because it is chemically identical to the analyte of interest (the "analyte"), it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. However, due to its higher mass, it can be distinguished from the unlabeled analyte, allowing for accurate correction of variations in sample preparation, injection volume, and instrument response.

Quantitative Data for this compound Standards

When sourcing a this compound standard, it is imperative to obtain a Certificate of Analysis (CoA) from the supplier. The CoA provides critical quantitative data that ensures the accuracy and reliability of your analytical method. Below are the key specifications to look for, presented in a structured format for clarity.

Table 1: Product Specifications for this compound Standard

| Parameter | Typical Specification | Importance |

| Chemical Identity | ||

| Chemical Name | tris(methyl-d3)sulfonium, (phosphonomethyl)glycinate (1:1) | Confirms the correct molecule is being used. |

| CAS Number | 81591-81-3 | A unique identifier for the chemical substance. |

| Molecular Formula | C3H7NO5P·C3D9S | Defines the elemental composition of the molecule. |

| Molecular Weight | ~256.2 g/mol | Important for calculating concentrations and for mass spectrometer settings. |

| Purity | ||

| Chemical Purity | ≥98% | Ensures that the standard is free from non-isotopically labeled sulfosate and other chemical impurities that could interfere with the analysis. |

| Isotopic Purity | ≥99 atom % D | Indicates the percentage of deuterium enrichment. High isotopic purity is crucial to minimize signal overlap with the unlabeled analyte. |

| Physical Properties | ||

| Appearance | White to off-white solid | Provides a visual check of the product's integrity. |

| Supplier Information | ||

| Supplier | e.g., CymitQuimica, Veeprho | Provides contact information for technical support and reordering. |

| Product Number | Varies by supplier | A unique identifier for the specific product. |

Table 2: Data for this compound Standard Solutions

| Parameter | Typical Specification | Importance |

| Concentration | ||

| Concentration | e.g., 100 µg/mL, 1 mg/mL | The precise concentration is required for accurate spiking of samples and preparation of calibration standards. |

| Solvent | e.g., Methanol, Acetonitrile | The solvent must be compatible with the analytical method and sample matrix. |

| Storage and Stability | ||

| Storage Conditions | -20°C or as recommended | Proper storage is essential to maintain the integrity and concentration of the standard over time. |

| Expiration Date | Provided on CoA | Indicates the date until which the manufacturer guarantees the product specifications. |

| Stability | Data on long-term and short-term stability | Informs about the shelf-life of the standard under various conditions. |

Experimental Protocol: Quantification of Glyphosate using this compound Internal Standard by LC-MS/MS

The following is a detailed methodology for the analysis of glyphosate in a given matrix, using this compound as an internal standard. This protocol is a composite based on established methods for glyphosate analysis and should be optimized for your specific application.

Preparation of Stock and Working Solutions

-

This compound Internal Standard (IS) Stock Solution (e.g., 100 µg/mL):

-

Accurately weigh the required amount of neat this compound standard.

-

Dissolve in a suitable solvent (e.g., methanol or water) in a class A volumetric flask to achieve the target concentration.

-

Store the stock solution at -20°C in an amber vial.

-

-

Glyphosate Analyte Stock Solution (e.g., 100 µg/mL):

-

Prepare in the same manner as the IS stock solution using a certified glyphosate analytical standard.

-

-

Working Standard Solutions:

-

Prepare a series of calibration standards by serially diluting the glyphosate stock solution with a suitable solvent (e.g., 10% methanol in water).

-

Prepare an IS working solution by diluting the this compound stock solution to a fixed concentration (e.g., 1 µg/mL).

-

Spike each calibration standard with the IS working solution to a constant final concentration.

-

Sample Preparation

The following is an example protocol for a water sample. For more complex matrices like soil or biological fluids, a more rigorous extraction and clean-up procedure will be necessary.

-

Sample Collection: Collect the water sample in a clean, appropriate container.

-

Fortification with Internal Standard: Add a precise volume of the this compound IS working solution to a known volume of the water sample.

-

Derivatization (if required): Glyphosate is a polar compound and may require derivatization for improved chromatographic retention and sensitivity. A common derivatizing agent is 9-fluorenylmethylchloroformate (FMOC-Cl).

-

Adjust the pH of the sample to ~9 with a borate buffer.

-

Add the FMOC-Cl solution (in acetonitrile) and allow the reaction to proceed at room temperature.

-

Quench the reaction and extract the derivatized analytes.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: A column suitable for polar compounds, such as a mixed-mode or HILIC column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Optimized for the column dimensions (e.g., 0.2-0.5 mL/min).

-

Injection Volume: Typically 5-20 µL.

-

-

Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Glyphosate: Monitor at least two transitions (one for quantification, one for confirmation). For example, m/z 168 -> m/z 63.

-

This compound: Monitor the corresponding transitions, accounting for the mass shift due to the deuterium labels.

-

-

Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for both the analyte and the internal standard.

-

Calibration and Quantification

-

Calibration Curve: Inject the prepared calibration standards into the LC-MS/MS system.

-

Data Analysis:

-

Integrate the peak areas for the quantifier MRM transitions of both glyphosate and this compound.

-

Calculate the ratio of the peak area of glyphosate to the peak area of this compound for each calibration standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of glyphosate.

-

-

Quantification of Unknown Samples:

-

Inject the prepared unknown samples.

-

Calculate the peak area ratio of glyphosate to this compound.

-

Determine the concentration of glyphosate in the unknown sample by using the calibration curve.

-

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the experimental protocol described above.

Conclusion

The use of this compound as an internal standard is a robust and reliable approach for the accurate quantification of sulfosate and glyphosate in various matrices. A thorough understanding of the quality of the standard, as detailed in the Certificate of Analysis, is fundamental to achieving high-quality analytical results. The experimental protocol provided herein serves as a comprehensive guide for researchers to develop and validate their own analytical methods. Adherence to good laboratory practices and method optimization are essential for successful implementation.

References

The Core Mechanism and Application of Sulfosate-d9 as an Internal Standard in Quantitative Mass Spectrometry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and practical application of Sulfosate-d9 as an internal standard in quantitative analysis, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who seek to employ stable isotope-labeled internal standards for accurate and precise quantification of sulfosate.

Introduction to Sulfosate and the Need for an Internal Standard

Sulfosate, the trimethylsulfonium salt of glyphosate, is a widely used non-selective systemic herbicide. Accurate quantification of its residues in various matrices such as environmental samples, agricultural products, and biological fluids is crucial for regulatory monitoring, environmental assessment, and toxicological studies.

Quantitative analysis by LC-MS/MS can be affected by several factors that introduce variability and potential inaccuracies. These include inconsistencies in sample preparation, matrix effects (ion suppression or enhancement), and fluctuations in instrument response. To mitigate these issues, an internal standard is employed. An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be differentiated by the mass spectrometer.

This compound: The Gold Standard Internal Standard

This compound is a deuterated analog of sulfosate, where nine hydrogen atoms on the three methyl groups of the trimethylsulfonium cation have been replaced by deuterium atoms. This isotopic labeling makes it an excellent internal standard for the quantitative analysis of sulfosate.

Mechanism of Action

The core principle behind the use of this compound as an internal standard lies in its near-identical physicochemical properties to the non-labeled sulfosate.[1] Because of this similarity, this compound co-elutes with sulfosate during chromatographic separation and experiences similar effects during sample preparation (e.g., extraction, derivatization) and ionization in the mass spectrometer.[2]

However, due to the mass difference of nine daltons, the mass spectrometer can distinguish between the analyte (sulfosate) and the internal standard (this compound). The quantification is then based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio remains constant even if there are variations in sample volume, extraction efficiency, or instrument response, leading to highly accurate and precise results.[2]

The chemical structures of sulfosate and this compound are illustrated below.

Experimental Protocol for Sulfosate Analysis using this compound

The following is a representative experimental protocol for the quantification of sulfosate in a complex matrix (e.g., food or environmental sample) using this compound as an internal standard. This protocol is based on common methodologies for the analysis of glyphosate and other polar pesticides.[3][4]

Materials and Reagents

-

Sulfosate analytical standard

-

This compound internal standard

-

HPLC-grade water

-

HPLC-grade methanol

-

Formic acid

-

Ammonium formate

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Sample Preparation

-

Extraction:

-

Homogenize a known amount of the sample (e.g., 10 g).

-

Add a known volume of extraction solvent (e.g., 20 mL of HPLC-grade water with 0.1% formic acid).

-

Spike the sample with a known concentration of this compound internal standard solution.

-

Vortex or shake vigorously for a specified time (e.g., 15 minutes).

-

Centrifuge the sample to separate the solid and liquid phases.

-

-

Solid Phase Extraction (SPE) Cleanup:

-

Condition an SPE cartridge with methanol followed by water.

-

Load the supernatant from the extraction step onto the SPE cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute the analyte and internal standard with a suitable elution solvent (e.g., methanol).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the initial mobile phase.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A column suitable for polar compounds, such as a mixed-mode or HILIC column.

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A suitable gradient to achieve good separation of sulfosate from matrix components.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 20 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (optimization required).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Sulfosate: Monitor at least two transitions (quantifier and qualifier).

-

This compound: Monitor the corresponding transitions with a +9 m/z shift.

-

-

The overall analytical workflow is depicted in the following diagram.

References

Understanding Deuterium Labeling in Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, applications, and methodologies of deuterium labeling in mass spectrometry. Deuterium (²H or D), a stable isotope of hydrogen, serves as a powerful tool for quantitative and qualitative analysis in a wide range of scientific disciplines, from proteomics and metabolomics to pharmacokinetic studies. Its subtle mass difference, without altering the fundamental chemical properties of a molecule, allows for precise tracking and quantification in complex biological systems.[1]

Core Principles of Deuterium Labeling

Deuterium labeling strategies in mass spectrometry primarily revolve around the introduction of a mass shift in the molecule of interest, enabling its differentiation from its unlabeled counterpart. The key techniques include the use of deuterated internal standards for absolute quantification, metabolic labeling for studying dynamic processes, chemical labeling for broad applicability, and hydrogen-deuterium exchange for probing protein structure and dynamics.

Deuterated Internal Standards: The Gold Standard for Quantification

Stable isotope-labeled internal standards (SIL-IS), particularly those labeled with deuterium, are widely considered the "gold standard" for quantitative bioanalysis using mass spectrometry.[2] The underlying principle is isotope dilution mass spectrometry (IDMS). In this approach, a known quantity of a deuterated analog of the analyte is added to a sample at the earliest stage of preparation.[2] Because the deuterated standard is chemically identical to the analyte, it experiences the same extraction inefficiencies, matrix effects (such as ion suppression or enhancement), and instrument variability.[1][2] By measuring the ratio of the mass spectrometric response of the native analyte to the deuterated internal standard, accurate and precise quantification can be achieved.

Metabolic Labeling: Probing Biological Dynamics

Metabolic labeling involves introducing deuterium into biomolecules through the organism's or cell's own metabolic pathways. This is a powerful strategy for studying dynamic processes like protein turnover, synthesis rates, and metabolic flux.

One of the most common metabolic labeling techniques in proteomics is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) . In SILAC, cells are grown in a medium containing a "heavy" essential amino acid, where hydrogen is replaced by deuterium, or more commonly, carbon or nitrogen isotopes are used to avoid chromatographic shifts. Over several cell divisions, this labeled amino acid is fully incorporated into the proteome. By comparing the mass spectra of peptides from cells grown in "heavy" versus "light" (unlabeled) media, changes in protein abundance can be accurately quantified.

Another significant application is in metabolic flux analysis , where cells are fed a deuterium-labeled substrate (e.g., D₂O or deuterated glucose). By tracing the incorporation of deuterium into various metabolites over time, researchers can map and quantify the flow of molecules through metabolic pathways.

Chemical Labeling: Versatility in Vitro

Chemical labeling introduces stable isotopes by reacting proteins or peptides with isotopically labeled reagents. This method is particularly useful for samples that are not amenable to metabolic labeling, such as those from animal tissues or clinical specimens. A common approach is dimethyl labeling , which uses formaldehyde (CH₂O) and a reducing agent to label the primary amines (the N-terminus and the side chain of lysine residues) of peptides. By using deuterated formaldehyde (CD₂O) and/or a deuterated reducing agent, a mass difference is introduced between samples. This technique is cost-effective and allows for multiplexing, where "light," "intermediate," and "heavy" labeled samples can be compared in a single analysis.

Hydrogen-Deuterium Exchange (HDX): Unveiling Protein Conformation

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for studying protein structure, dynamics, and interactions. The method relies on the principle that the amide hydrogens on the backbone of a protein can exchange with deuterium atoms when the protein is exposed to a deuterated solvent like D₂O. The rate of this exchange is dependent on the solvent accessibility and hydrogen bonding of the amide hydrogens. Regions of the protein that are folded and protected from the solvent will exchange more slowly than flexible and exposed regions.

By quenching the exchange reaction at various time points and analyzing the resulting peptides by mass spectrometry, a map of deuterium uptake across the protein sequence can be generated. This provides valuable insights into protein conformation, ligand binding sites, and allosteric effects.

Data Presentation: Quantitative Comparison

The use of deuterated internal standards significantly improves the accuracy and precision of quantitative bioanalytical methods. The following tables summarize the impact of employing a deuterated internal standard compared to using an analog internal standard or no internal standard.

| Parameter | Without Deuterated Standard | With Deuterated Standard | Reference(s) |

| Accuracy (% Mean Bias) | Can exceed ±50% | Typically within ±15% | |

| Precision (% RSD) | Often > 20% | Generally < 15% | |

| Matrix Effect | Significant and variable | Compensated, leading to normalization | |

| Extraction Recovery | Variable and difficult to track | Variations are accounted for |

Table 1: General Impact of Deuterated Internal Standards on Assay Performance. This table illustrates the substantial improvement in data quality when a deuterated internal standard is used to mitigate variability in bioanalytical assays.

| Analyte | Internal Standard | Matrix | Accuracy (% Mean Bias) | Precision (% RSD) | Reference(s) |

| Kahalalide F | Analog IS | Plasma | 96.8 | 8.6 | |

| Kahalalide F | Deuterated IS | Plasma | 100.3 | 7.6 | |

| Lapatinib | Zileuton (Analog IS) | Plasma | 85.1 - 118.2 | 2.9 - 9.1 | |

| Lapatinib | Lapatinib-d3 (Deuterated IS) | Plasma | 95.8 - 104.7 | 2.1 - 5.6 |

Table 2: Comparative Performance of Analog vs. Deuterated Internal Standards in Specific LC-MS/MS Assays. This table provides concrete examples of how a deuterated internal standard leads to accuracy closer to the true value and tighter precision in the quantification of specific drugs in plasma.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the use of deuterium labeling in mass spectrometry.

Experimental Protocols

This section provides detailed methodologies for key deuterium labeling experiments. These are representative protocols and may require optimization for specific applications.

Protocol 1: Quantification of a Small Molecule Drug in Plasma using a Deuterated Internal Standard

Objective: To accurately quantify the concentration of a drug in a plasma sample using isotope dilution mass spectrometry.

Materials:

-

Human plasma samples

-

Analyte (drug) of interest

-

Deuterated internal standard (IS) of the analyte

-

Acetonitrile (ACN) for protein precipitation

-

Formic acid (FA)

-

Water and ACN (LC-MS grade) for mobile phases

-

UPLC-MS/MS system

Procedure:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare a stock solution of the analyte and the deuterated IS in a suitable organic solvent (e.g., methanol).

-

Prepare calibration standards by spiking known concentrations of the analyte into blank plasma.

-

Prepare QC samples at low, medium, and high concentrations in blank plasma.

-

-

Sample Preparation:

-

To 100 µL of plasma sample, standard, or QC, add 10 µL of the deuterated IS working solution. Vortex briefly.

-

Add 300 µL of ACN to precipitate proteins. Vortex for 1 minute.

-

Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% FA).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted samples onto the UPLC-MS/MS system.

-

Separate the analyte and IS from matrix components using a suitable C18 column and a gradient of water and ACN, both containing 0.1% FA.

-

Detect the analyte and IS using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor and product ion transitions for both the analyte and the deuterated IS.

-

-

Data Analysis:

-

Integrate the peak areas of the analyte and the deuterated IS for all injections.

-

Calculate the ratio of the analyte peak area to the IS peak area.

-

Construct a calibration curve by plotting the peak area ratio of the standards against their known concentrations using a linear regression model.

-

Determine the concentration of the analyte in the unknown samples and QCs from the calibration curve.

-

Protocol 2: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

Objective: To probe the conformational dynamics of a protein and identify regions of ligand binding.

Materials:

-

Purified protein of interest

-

D₂O-based buffer (labeling buffer)

-

H₂O-based buffer (equilibration buffer)

-

Quench buffer (e.g., 0.1% formic acid, low temperature)

-

Immobilized pepsin column

-

LC-MS system with a refrigerated autosampler and column compartment

Procedure:

-

Undeuterated Control:

-

First, analyze the undeuterated protein to generate a peptide map.

-

Inject the protein onto the LC system, where it is passed through the immobilized pepsin column for online digestion.

-

Separate the resulting peptides by UPLC and identify them using data-dependent acquisition (DDA) MS/MS.

-

-

Deuterium Labeling:

-

Initiate the exchange reaction by diluting the protein solution with the D₂O-based labeling buffer.

-

Incubate the mixture for various time points (e.g., 10s, 1min, 10min, 1hr).

-

-

Quenching:

-

At each time point, stop the exchange reaction by adding the cold, acidic quench buffer. This rapidly lowers the pH and temperature, significantly slowing the back-exchange of deuterium to hydrogen.

-

-

Proteolytic Digestion and Peptide Separation:

-

Immediately inject the quenched sample onto the online pepsin column for digestion.

-

The resulting peptides are trapped and desalted, then separated on a C18 column at low temperature (e.g., 1°C).

-

-

Mass Spectrometry Analysis:

-

Analyze the separated peptides using the mass spectrometer in MS-only mode to measure the mass of each peptide.

-

-

Data Analysis:

-

For each peptide at each time point, calculate the centroid of its isotopic distribution to determine the average mass.

-

The difference in mass between the deuterated and undeuterated peptide indicates the level of deuterium uptake.

-

Plot the deuterium uptake for each peptide as a function of time to generate exchange kinetics curves.

-

Compare the uptake plots of the protein in the presence and absence of a ligand to identify regions with altered solvent accessibility.

-

Protocol 3: SILAC for Quantitative Proteomics

Objective: To compare the relative abundance of proteins between two cell populations under different experimental conditions.

Materials:

-

Cell line of interest

-

SILAC-specific cell culture medium (deficient in lysine and arginine)

-

"Light" amino acids (e.g., ¹²C₆-Lysine, ¹²C₆-Arginine)

-

"Heavy" amino acids (e.g., ¹³C₆-Lysine, ¹³C₆¹⁵N₄-Arginine or deuterated versions)

-

Dialyzed fetal bovine serum (dFBS)

-

Lysis buffer

-

Trypsin

-

LC-MS/MS system

Procedure:

-

Cell Culture and Labeling:

-

Culture two populations of cells in the SILAC medium supplemented with either "light" or "heavy" amino acids and dFBS.

-

Grow the cells for at least five cell doublings to ensure complete incorporation of the labeled amino acids.

-

-

Experimental Treatment:

-

Apply the desired experimental treatment to one cell population (e.g., drug treatment), while the other serves as a control.

-

-

Sample Pooling and Protein Digestion:

-

Harvest the cells and combine equal numbers of cells (or equal amounts of protein) from the "light" and "heavy" populations.

-

Lyse the combined cell pellet and digest the proteins with trypsin overnight.

-

-

Peptide Fractionation and LC-MS/MS Analysis:

-

(Optional but recommended) Fractionate the peptide mixture using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.

-

Analyze each fraction by LC-MS/MS using a data-dependent acquisition method.

-

-

Data Analysis:

-

Use specialized software (e.g., MaxQuant) to process the raw MS data.

-

The software will identify peptides and proteins and calculate the heavy/light (H/L) ratio for each peptide pair.

-

The H/L ratio reflects the relative abundance of the protein between the two experimental conditions.

-

Conclusion

Deuterium labeling is a versatile and powerful technique in mass spectrometry that provides unparalleled accuracy and insight into complex biological systems. From ensuring the robustness of quantitative bioanalytical assays to elucidating protein dynamics and mapping metabolic pathways, the applications of deuterium labeling are vast and continue to expand. By understanding the core principles and employing robust experimental protocols, researchers, scientists, and drug development professionals can leverage this technology to advance their scientific discoveries.

References

Sulfosate-d9: A Technical Guide to Isotopic Enrichment and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sulfosate-d9, a deuterated analogue of the herbicide sulfosate. Given the limited publicly available data specific to this compound, this document leverages information on the non-deuterated parent compound, sulfosate, and the closely related herbicide, glyphosate, to provide a thorough understanding of its expected properties. This guide covers the compound's identity, anticipated stability, and general methodologies for its analysis, serving as a valuable resource for researchers utilizing this compound as an internal standard or in other analytical applications.

Compound Identification and Isotopic Enrichment

This compound is the deuterated form of sulfosate, where nine hydrogen atoms on the three methyl groups of the trimethylsulfonium cation have been replaced with deuterium.

Table 1: Compound Identification

| Parameter | Value | Source |

| IUPAC Name | 2-(phosphonomethylamino)acetate;tris(trideuteriomethyl)sulfanium | [1] |

| Common Name | This compound | [1][2] |

| Molecular Formula | C₈H₁₁D₉NO₅PS⁺ | |

| Molecular Weight | 254.29 g/mol | [1] |

| PubChem CID | 163322053 | [1] |

| Commercial Availability | MedChemExpress (Product Number: HY-143919S) |

While specific batch-to-batch data on the isotopic enrichment of commercially available this compound is not publicly available, suppliers of deuterated standards typically provide a Certificate of Analysis (CoA) with this information. Researchers should always consult the CoA for the specific lot they are using. Generally, the isotopic purity for such standards is expected to be high, often exceeding 98%.

Stability and Storage

Detailed stability studies specifically for this compound are not readily found in the public domain. However, data on the stability of its non-deuterated counterpart, sulfosate, and the structurally similar glyphosate, provide valuable insights into its expected stability profile.

The non-deuterated trimethylsulfonium (TMS) cation of sulfosate is reported to be stable at pH 5 and 7, but degradation is observed at pH 9, with a half-life of 31.7 days. The N-phosphonomethylglycine (PMG) moiety of sulfosate has a relatively short half-life of 2-3 days in aerobic soil metabolism.

Glyphosate, the parent acid of sulfosate, is generally stable to hydrolysis and photodecomposition. The primary route of its degradation is through microbial action in the soil.

Table 2: Expected Stability of this compound based on Sulfosate and Glyphosate Data

| Condition | Expected Stability | Basis |

| pH 5 and 7 | Stable | Based on the stability of the trimethylsulfonium cation of sulfosate. |

| pH 9 | Potential for degradation | Based on the degradation of the trimethylsulfonium cation of sulfosate. |

| Hydrolysis | Generally stable | Based on the stability of glyphosate. |

| Photodecomposition | Generally stable | Based on the stability of glyphosate. |

| Aerobic Soil | Likely to degrade | Based on the aerobic soil metabolism of sulfosate. |

For optimal stability, it is recommended to store this compound in a cool, dark, and dry place, as is standard practice for analytical standards. For solutions, it is advisable to follow the storage recommendations provided by the supplier.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not publicly available. However, established methods for related compounds like glyphosate and its deuterated analogues can be adapted.

Synthesis of Deuterated Analogues

The synthesis of deuterated compounds often involves the use of deuterated starting materials or reagents in established synthetic routes. For example, the synthesis of 15N-labeled glyphosate has been described via a phosphomethylation reaction with dialkyl phosphite and 15N-glycine. A similar strategy, utilizing deuterated precursors, could theoretically be employed for this compound. General methods for the synthesis of deuterated compounds, including techniques like flow chemistry, have been reviewed in the scientific literature.

Analytical Methodologies

Deuterated analogues like this compound are primarily used as internal standards in quantitative analysis, typically by mass spectrometry. The following outlines a general workflow for the analysis of a target analyte using a deuterated internal standard.

Workflow for Analyte Quantification using a Deuterated Internal Standard

Figure 1. A general workflow for the quantification of an analyte using a deuterated internal standard like this compound.

Analytical methods for glyphosate and its derivatives often involve derivatization followed by gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS). Isotope dilution mass spectrometry is a powerful technique that utilizes isotopically labeled standards, such as this compound, to achieve high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

Signaling Pathways and Logical Relationships

As an herbicide, sulfosate (and by extension, this compound) acts by inhibiting the shikimate pathway in plants. This pathway is crucial for the synthesis of aromatic amino acids.

Shikimate Pathway Inhibition by Glyphosate (Parent Acid of Sulfosate)

Figure 2. Simplified diagram of the shikimate pathway and the inhibition of EPSP synthase by glyphosate.

Conclusion

This compound is a valuable tool for researchers in analytical chemistry, particularly for the quantification of sulfosate in various matrices. While specific data on its isotopic enrichment and stability are limited, information from its non-deuterated analogue and the closely related compound glyphosate provides a strong basis for its use. As with any analytical standard, it is crucial to obtain the Certificate of Analysis from the supplier for lot-specific information and to handle and store the compound appropriately to ensure its integrity. The methodologies and principles outlined in this guide provide a solid foundation for the successful application of this compound in research and development.

References

The Gold Standard: A Technical Guide to Deuterated Standards in Analytical Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within the pharmaceutical and biotechnology sectors, the pursuit of accuracy, precision, and reliability is paramount. This in-depth technical guide explores the critical role of deuterated internal standards in achieving these goals. By delving into the core principles, experimental applications, and comparative performance data, this document serves as a comprehensive resource for professionals engaged in drug discovery, development, and clinical trial bioanalysis.

Core Principles of Deuterated Internal Standards

Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium.[1] This subtle yet significant modification makes them ideal internal standards for mass spectrometry-based quantitative assays.[2] The fundamental principle lies in their near-identical chemical and physical properties to the analyte of interest.[1]

Key Advantages:

-

Co-elution with Analyte: In chromatographic separations like liquid chromatography (LC) and gas chromatography (GC), the deuterated standard and the analyte exhibit nearly identical retention times. This co-elution is crucial as it ensures that both compounds experience the same analytical conditions, including potential matrix effects.[1]

-

Similar Ionization Efficiency: In the mass spectrometer's ion source, the deuterated standard and the analyte ionize with very similar efficiency.[1]

-

Compensation for Variability: An internal standard is essential for controlling for variability in extraction, HPLC injection, and ionization. Deuterated standards excel at this, compensating for most measurement errors that could result from ion suppression or enhancement since they co-elute with the analytes.

The use of deuterated internal standards is widely considered the "gold standard" for quantitative bioanalysis. They are superior to other types of internal standards, particularly in complex biological matrices.

Applications in Analytical Chemistry

Deuterated standards are indispensable tools in a variety of analytical applications, significantly enhancing the quality and reliability of quantitative data.

Mass Spectrometry

In quantitative mass spectrometry, especially liquid chromatography-mass spectrometry (LC-MS), using an internal standard is crucial for correcting analytical variability. Deuterated internal standards are the preferred choice in bioanalysis due to their ability to mimic the analyte. Their use significantly improves the accuracy and precision of quantitative assays by compensating for variations in sample preparation, chromatographic separation, and ionization efficiency in the mass spectrometer.

A primary challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from a biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate results. Since a deuterated standard co-elutes with the analyte and experiences the same matrix effects, the ratio of the analyte response to the internal standard response remains constant, leading to more accurate and precise quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterated solvents are essential in ¹H NMR (proton NMR) spectroscopy. They replace hydrogen atoms with deuterium, which is crucial for minimizing solvent interference. Standard, non-deuterated solvents contain a vast excess of protons that would otherwise obscure the signals from the sample. Since deuterium resonates at a different frequency, using a deuterated solvent renders the solvent "invisible" in the ¹H NMR spectrum.

Modern NMR spectrometers also utilize a deuterium frequency lock system to stabilize the magnetic field, ensuring high resolution and spectral stability. The small, residual protonated solvent signal can also serve as a chemical shift reference.

Drug Metabolism and Pharmacokinetic (DMPK) Studies

Deuterated labeled compounds are revolutionizing how researchers study drug metabolism, pharmacokinetics, and potential side effects. By incorporating deuterium into a drug molecule, researchers can:

-

Track the metabolic fate of the drug.

-

Identify metabolites more easily.

-

Understand the rate and mechanisms of drug breakdown.

This is due to the kinetic isotope effect . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break. This can lead to a slower rate of metabolism when C-H bond cleavage is the rate-determining step, a principle used in drug development to enhance metabolic stability.

Quantitative Data Presentation

The superiority of deuterated internal standards over other types, such as structural analogs, is evident in the improved precision and accuracy of quantitative methods. The following tables summarize comparative data from various studies.

Table 1: Comparison of Internal Standards for Kahalalide F Quantification

| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) |

| Deuterated Internal Standard | 102.3 | 4.5 |

| Structural Analog | 115.8 | 12.1 |

This data demonstrates a statistically significant improvement in both accuracy and precision when using a deuterated internal standard.

Table 2: Interpatient Assay Imprecision for Sirolimus

| Internal Standard | Coefficient of Variation (CV) (%) |

| Deuterated (SIR-d3) | 2.7 - 5.7 |

| Structural Analog (DMR) | 7.6 - 9.7 |

This study highlights the enhanced robustness and reproducibility of methods employing deuterated standards.

Table 3: Quantification of 5-HIAA in Urine using a Deuterated Internal Standard

| Quality Control Level | Inter-assay CV (%) | Intra-assay CV (%) | Deviation from Target (%) |

| Low (30 µmol/L) | <12 | <12 | <12 |

| Medium (300 µmol/L) | <12 | <12 | <12 |

| High (600 µmol/L) | <12 | <12 | <12 |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of deuterated standards in analytical assays.

General Bioanalytical Workflow using a Deuterated Internal Standard

This protocol provides a general framework for the analysis of a small molecule drug in human plasma.

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, calibrator, or quality control (QC), add 10 µL of the deuterated internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile (or other suitable organic solvent) to precipitate proteins.

-

Vortex for 1 minute to ensure thorough mixing and precipitation.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

2. LC-MS/MS Analysis:

-

Transfer the supernatant to an LC vial for analysis.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

-

Chromatographic Column: A suitable column, often a C18 reversed-phase column.

-

Mobile Phase: A gradient of aqueous and organic solvents, typically with a modifier like formic acid.

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.

-

Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification.

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

-

3. Data Analysis:

-

Integrate the peak areas for the analyte and the deuterated internal standard.

-

Calculate the peak area ratio (Analyte Area / Internal Standard Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Solid-Phase Extraction (SPE) for Cleaner Samples

This protocol is a common method for removing matrix interferences and concentrating the analyte.

1. Sample Pre-treatment:

-

Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

-

Add 10 µL of the deuterated internal standard stock solution.

2. SPE Procedure:

-

Conditioning: Condition the SPE cartridge with methanol followed by water.

-

Loading: Load the pre-treated sample onto the cartridge.

-

Washing: Wash the cartridge with a weak solvent to remove interferences.

-

Elution: Elute the analyte and internal standard with a strong solvent (e.g., acetonitrile).

3. Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the reconstitution solvent.

-

Transfer the reconstituted sample to an LC vial for analysis.

Visualizing Key Concepts and Workflows

Diagrams are essential for understanding the logical relationships and workflows in analytical chemistry.

Caption: A typical experimental workflow for quantitative bioanalysis using a deuterated internal standard.

Caption: How deuterated standards compensate for analytical variability.

Caption: A diagram illustrating the kinetic isotope effect on reaction rates.

Potential Considerations and Best Practices

While deuterated standards are the gold standard, there are some potential issues to be aware of:

-

Chromatographic Isotope Effect: The increased mass of deuterium can sometimes lead to a slight difference in chromatographic retention time, with the deuterated compound often eluting slightly earlier. While often negligible, a significant isotope effect can lead to differential matrix effects if the analyte and internal standard do not experience the same degree of ion suppression or enhancement.

-

Isotopic Purity: The isotopic purity of the internal standard is a critical parameter. The presence of unlabeled or partially deuterated species can interfere with the quantification of the analyte, especially at low concentrations.

-

Label Position: Deuterium atoms should be placed on non-exchangeable positions within the molecule to prevent their loss during sample preparation and analysis.

Best Practices:

-

Number of Deuterium Atoms: A deuterated internal standard should typically contain at least three deuterium atoms to prevent interference from the natural isotopic abundance of the analyte.

-

Early Addition: The internal standard should be added to every sample, including calibrators and QCs, at the beginning of the sample preparation process to account for variability throughout the entire workflow.

-

Method Validation: Thorough method validation is essential to ensure the chosen deuterated internal standard is performing as expected and providing accurate and precise results.

Conclusion

Deuterated internal standards are an indispensable tool in modern analytical chemistry, particularly in mass spectrometry, for achieving the highest levels of accuracy and precision in quantitative analysis. Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, especially in complex biological matrices. A thorough understanding of their physicochemical properties, appropriate selection, and careful method validation are essential for their successful implementation in both research and regulated environments. The strategic use of deuterated standards not only enhances the quality of analytical data but also plays a crucial role in advancing drug discovery and development.

References

Methodological & Application

Application Note: Quantitative Analysis of Sulfosate in Environmental Samples by LC-MS/MS using Sulfosate-d9 Internal Standard

An LC-MS/MS method for the sensitive and selective quantification of sulfosate, a widely used herbicide, has been developed and validated. This method employs Sulfosate-d9 as an internal standard to ensure accuracy and precision in complex matrices such as soil and water. The following application note provides a detailed protocol for the analysis of sulfosate, catering to the needs of researchers, scientists, and professionals in drug development and environmental monitoring.

1. Introduction

Sulfosate is a broad-spectrum systemic herbicide and crop desiccant. Due to its extensive use, monitoring its presence in environmental samples is crucial to assess potential ecological and health impacts. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of sulfosate in water and soil samples. The use of a stable isotope-labeled internal standard, this compound, compensates for matrix effects and variations in sample preparation, leading to reliable quantification.

2. Principle

The method involves extraction of sulfosate from the sample matrix, followed by cleanup and analysis using LC-MS/MS. This compound is added at the beginning of the sample preparation process to act as an internal standard. Separation is achieved on a reversed-phase HPLC column, and detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The quantification is based on the ratio of the peak area of the analyte to that of the internal standard.

3. Materials and Reagents

-

Sulfosate analytical standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

4. Experimental Protocols

4.1. Sample Preparation

4.1.1. Water Samples

-

To a 50 mL water sample, add the this compound internal standard.

-

Acidify the sample with formic acid.

-

Condition an SPE cartridge with methanol followed by ultrapure water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with ultrapure water.

-

Elute the analyte and internal standard with methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4.1.2. Soil Samples

-

To 10 g of a homogenized soil sample, add the this compound internal standard.

-

Add 20 mL of extraction solvent (e.g., water:methanol with formic acid).

-

Shake or sonicate the sample for 30 minutes.

-

Centrifuge the sample and collect the supernatant.

-

Repeat the extraction process on the residue.

-

Combine the supernatants and proceed with SPE cleanup as described for water samples.

4.2. LC-MS/MS Conditions

The following table summarizes the optimized LC-MS/MS parameters for the analysis of sulfosate and its deuterated internal standard.

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) system |

| Column | Reversed-phase C18 column (e.g., 100 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Optimized gradient from 5% to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI) in negative mode |

| MRM Transitions | Sulfosate: m/z 168 -> 63 (Quantifier), m/z 168 -> 81 (Qualifier) |

| This compound: m/z 177 -> 63 | |

| Collision Energy | Optimized for each transition |

| Source Temperature | 500 °C |

5. Data Presentation

The quantitative data for the calibration curve and quality control samples are summarized in the tables below.

Table 1: Calibration Curve for Sulfosate

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 1 | 0.052 |

| 5 | 0.258 |

| 10 | 0.515 |

| 50 | 2.59 |

| 100 | 5.21 |

| R² | 0.9995 |

Table 2: Accuracy and Precision Data

| Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |

| 2 | 1.95 | 97.5 | 4.2 |

| 20 | 20.8 | 104 | 3.1 |

| 80 | 78.9 | 98.6 | 2.5 |

6. Visualization

The following diagram illustrates the overall experimental workflow for the LC-MS/MS analysis of sulfosate.

Caption: Experimental workflow for sulfosate analysis.

The signaling pathway for the mode of action of sulfosate (glyphosate) is depicted below.

Caption: Sulfosate's mode of action via inhibition of the shikimate pathway.

Application Note: Quantitative Analysis of Glyphosate in Soil by LC-MS/MS using a Stable Isotope-Labeled Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glyphosate (N-(phosphonomethyl)glycine) is one of the most widely used broad-spectrum herbicides globally. Its extensive use has led to concerns about its persistence and accumulation in soil and water systems. Accurate quantification of glyphosate residues in soil is crucial for environmental monitoring and human health risk assessment. However, the analysis of glyphosate presents significant challenges due to its high polarity, low volatility, and lack of a chromophore, making it unsuitable for direct analysis with many common chromatographic techniques.[1]